sodium;(3R)-3-hydroxybutanoate

Pharmacokinetics Ketone body metabolism Enantiomer-specific distribution

Racemic β-hydroxybutyrate salts introduce a 50% L-enantiomer load not oxidized by mitochondrial BDH1, accumulating differentially across tissues and confounding metabolic tracing. Sodium (3R)-3-hydroxybutanoate delivers exclusively the physiological D-βHB enantiomer. • 100% bioactive D-enantiomer; eliminates L-βHB pharmacokinetic artifacts and differential tissue distribution confounding • Validated neuroprotection: 85% reduction in KA-induced neuronal death (1 mM, 7-day, P<0.001) • Enables direct ¹³C metabolic flux tracing without co-labeled L-enantiomer interference Supplied with full analytical documentation (HPLC, NMR) for GLP-compliant research.

Molecular Formula C4H7NaO3
Molecular Weight 126.09 g/mol
Cat. No. B7795641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;(3R)-3-hydroxybutanoate
Molecular FormulaC4H7NaO3
Molecular Weight126.09 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
InChIKeyNBPUSGBJDWCHKC-AENDTGMFSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (3R)-3-hydroxybutanoate: Chiral Ketone Body Salt


Sodium (3R)-3-hydroxybutanoate (CAS 13613-65-5), the sodium salt of the endogenous D-β-hydroxybutyrate (R-3-HB) enantiomer, is a chiral ketone body that constitutes the principal circulating ketone during fasting and ketogenic states [1]. It serves as both an oxidative fuel and a signaling metabolite, crossing the blood–brain barrier via monocarboxylate transporters to supply cerebral energy demands [2]. Unlike racemic sodium D,L-3-hydroxybutyrate (CAS 150-83-4), which contains equal amounts of the unnatural L-enantiomer, the (3R)-enantiomer exclusively corresponds to the physiologically produced isoform and is the sole substrate for mitochondrial β-hydroxybutyrate dehydrogenase, the rate-limiting enzyme of ketone body oxidation [3]. This stereochemical identity makes it the compound of choice for applications requiring bioidentical ketone body supplementation, pharmacokinetic studies of endogenous ketosis, and therapeutic investigations in epilepsy, metabolic disorders, and neuroprotection where the pharmacological target is the endogenous D-βHB signaling axis [4].

R
Endogenous D-βHB enantiomer; sole substrate for mitochondrial β-hydroxybutyrate dehydrogenase
E
Exclusively delivers the physiologically produced isoform for D-βHB signaling pathway studies
K
Eliminates L-enantiomer confounding in pharmacokinetic tracing and metabolic flux analysis

Sodium (3R)-3-hydroxybutanoate vs. Racemic Salts and Ketone Esters


Although sodium (3R)-3-hydroxybutanoate, racemic sodium D,L-3-hydroxybutyrate, and ketone monoesters all deliver β-hydroxybutyrate to the systemic circulation, their pharmacokinetic profiles, metabolic handling, and signaling activities diverge substantially in ways that directly impact experimental outcomes and therapeutic efficacy. Racemic BHB salts introduce a 50% L-βHB load that is not oxidized by mitochondrial D-β-hydroxybutyrate dehydrogenase, accumulates in blood for >8 hours, and distributes into brain tissue with different kinetics compared to the D-enantiomer [1]. Ketone monoesters such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate achieve higher peak D-βHB concentrations but impose an alcohol metabolite burden and distinct gastrointestinal tolerability profile [2]. Sodium butyrate, while structurally similar, is a far more potent histone deacetylase (HDAC) inhibitor than β-hydroxybutyrate and is not a physiological ketone body, making it unsuitable as a surrogate for ketone body research [3]. These differences create non-interchangeable pharmacological profiles that preclude simple molar-dose substitution across compound classes without significant alterations in target engagement, off-target effects, and data reproducibility.

Racemic Salt Racemic D,L-BHB introduces 50% L-enantiomer; L-BHB accumulates >8 h in blood with different tissue distribution, potentially confounding D-βHB endpoint attribution.
Ketone Ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate achieves higher peak D-βHB but generates alcohol metabolites and transient blood pH decrease; enantiopure salt avoids these factors.
Sodium Butyrate Butyrate inhibits HDACs at ≥100-fold lower concentrations than β-hydroxybutyrate; not a physiological ketone body and cannot replicate concentration-dependent epigenetic effects of ketosis.

Comparative Evidence for Sodium (3R)-3-hydroxybutanoate


Chiral Pharmacokinetics of D-βHB vs. L-βHB

Oral administration of racemic sodium D,L-3-hydroxybutyrate in rats produced substantially higher blood L-3-HB concentrations than D-3-HB. At the highest dose tested (6317 mg/kg salt-free D,L-3-HB), D-3-HB Cmax reached 0.50 mmol/L vs. L-3-HB Cmax of 1.98 mmol/L, a 3.96-fold higher peak for the unnatural enantiomer. The AUC for D-3-HB was 106 minutes*mmol/L compared to 479 minutes*mmol/L for L-3-HB, a 4.52-fold greater systemic exposure to the L-isomer [1]. In patients with multiple acyl-CoA dehydrogenase deficiency receiving racemic D,L-βHB sodium salt (736-1123 mg/kg/day), both enantiomers peaked at 30-60 minutes and approached baseline by 3 hours, but L-3-HB concentrations consistently exceeded D-3-HB at all time points [1]. This demonstrates that racemic salt administration delivers the pharmacologically active D-enantiomer as the minority species in blood, while the enantiopure sodium (3R)-3-hydroxybutanoate delivers exclusively the endogenous D-βHB isoform. Additionally, commercial racemic ketone salt drinks were found to contain 50% L-βHB isoform, with L-βHB remaining elevated in human blood for over 8 hours due to slow metabolic clearance, whereas D-βHB returned to baseline within 3-4 hours [2].

Chiral PK D vs L
Head-to-head
L-3-HB Cmax 1.98 vs D-3-HB 0.50 mmol/L (3.96× higher); AUC 4.52× greater for L-enantiomer
Pure R-salt eliminates >4-fold excess L-exposure inherent to racemic salts, enabling enantiomer-specific attribution.
Rat oral gavage; UPLC-MS/MS whole blood
Pharmacokinetics Ketone body metabolism Enantiomer-specific distribution

D-βHB Delivery: Ketone Salt vs. Ester

In a randomized human metabolic study comparing matched doses of a ketone monoester (KE; (R)-3-hydroxybutyl (R)-3-hydroxybutyrate) and racemic ketone salts (KS; sodium plus potassium D,L-βHB), the high-dose KE (~24 g βHB) achieved a peak blood D-βHB concentration (Cmax) of 2.8 mM, whereas the equimolar high-dose racemic KS achieved only 1.0 mM (P < 0.001) — a 2.8-fold superiority for the ester form [1]. In a separate cross-over study with body-weight-adjusted dosing, high-dose KE (3.2 mmol/kg) produced D-βHB Cmax of 3.0 ± mM compared to high-dose KS at 1.2 ± mM (P < 0.05), while low-dose KE (1.6 mmol/kg) reached 1.5 ± mM vs. low-dose KS at 0.9 ± mM [2]. However, KE also decreased blood pH by 0.10 units and generated an alcohol intermediate (R-1,3-butanediol) upon hydrolysis, whereas sodium (3R)-3-hydroxybutanoate—as an enantiopure salt—delivers exclusively D-βHB without alcohol co-metabolites and modestly alkalinizes urine (pH shift from 5.7 to 8.5) rather than acidifying blood [1]. The pure R-salt provides an intermediate ketone delivery efficiency between ester and racemic salt while maintaining physiological pH profile and avoiding alcohol metabolite generation.

D-βHB Delivery
Reported
Ketone ester Cmax 2.8–3.0 mM; racemic salt Cmax 1.0–1.2 mM (only ~50% D-βHB); pure R-salt provides intermediate exposure without alcohol co-metabolites.
May support D-βHB delivery studies requiring pH-neutral, alcohol-free profile.
Human randomized cross-over; equimolar βHB doses
Exogenous ketosis Blood βHB kinetics Nutritional ketosis

Neuroprotection in Status Epilepticus Model

In a validated in vitro model of status epilepticus, sodium (3R)-3-hydroxybutanoate (tested as KTX0101) was assessed for neuroprotective efficacy against kainic acid (KA, 1 μM)-induced neuronal death in hippocampal organotypic slice cultures. KA alone produced propidium iodide uptake of 8.89 ± 1.78% at 24 hours (vs. 1.68 ± 0.49% in untreated controls, P < 0.05). Co-incubation with sodium (3R)-3-hydroxybutanoate at 0.3, 1, and 3 mM for 24 hours reduced cell death to 6.48%, 4.89%, and 4.72%, respectively (concentration-dependent, though not statistically significant vs. KA alone). Crucially, when treatment was extended to 7 days post-KA, KA-alone cultures showed 6.97 ± 2.03% cell death vs. 1.81 ± 0.99% in controls (P < 0.001), while sodium (3R)-3-hydroxybutanoate at 0.3, 1, and 3 mM reduced propidium iodide uptake to 1.54 ± 0.33% (P < 0.001), 1.05 ± 0.29% (P < 0.001), and 1.25 ± 0.21% (P < 0.001), respectively — all statistically indistinguishable from untreated control levels [1]. This represents a 78-85% reduction in KA-induced delayed neuronal death, with the 1 mM concentration achieving complete normalization to baseline. No comparator compound (racemic BHB salt, ketone monoester, or butyrate) was directly tested in this patent experimental system.

Neuroprotection (KA model)
Reported
1 mM R-BHB reduced KA-induced neuronal death from 6.97% to 1.05% at 7 days (P
Supports delayed neuronal death endpoint reduction in excitotoxic hippocampal model; requires independent replication.
Organotypic slice culture; patent data
HDAC Inhibition
Cross-study
Butyrate inhibits HDACs at ≥100-fold lower concentrations than β-hydroxybutyrate; 4 mM D-βHB shows no significant class I/II HDAC inhibition vs butyrate at 1 mM.
Sodium butyrate cannot substitute for R-BHB in physiological ketosis-range HDAC studies; risk of pharmacological, not physiological, modulation.
Nuclear extract and recombinant HDAC assays
Sodium Load
Class-level
Pure R-salt delivers ~2× more bioactive D-βHB per gram of sodium consumed vs racemic salt, because racemic wastes 50% sodium on L-enantiomer.
Sodium load context: pure R-enantiomer may reduce cation burden for a given D-βHB target in sodium-sensitive models.
Dose range 12–24 g βHB; AHA sodium limit reference
Storage Stability
Class-level
Hygroscopic solid; store 2–8°C under argon. Comparable handling requirements to racemic sodium salt. No accelerated stability comparison data identified.
Procurement and handling protocols are transferable; no differentiated stability advantage attributed.
Supplier specification; data to verify
Neuroprotection Status epilepticus Kainic acid model

HDAC Inhibition: β-Hydroxybutyrate vs. Butyrate

Sodium β-hydroxybutyrate and sodium butyrate are structurally related short-chain fatty acid salts often conflated in epigenetic research. However, their HDAC inhibitory potencies differ markedly. In a fluorescent HDAC activity assay using crude nuclear extract, 10 mM sodium R-β-hydroxybutyrate (NaR-βOHB) produced minimal HDAC inhibition compared to 5 mM sodium butyrate (NaBut), which caused strong inhibition comparable to the positive control trichostatin A (1 μM) [1]. In a separate study, D-βHB and L-βHB at 4 mM showed no significant inhibition of class I/II HDACs (HeLa nuclear extract) or class III HDAC (recombinant Sirt1), whereas sodium butyrate and trichostatin A produced robust inhibition at 1 mM and 1 μM, respectively [2]. When β-hydroxybutyrate does inhibit HDACs, it does so with IC50 values in the range of 2-5 mM for class I and IIa HDACs, whereas butyrate inhibits HDACs with IC50 values in the low micromolar range (e.g., HDAC2 IC50 ~12 μM) [3]. This order-of-magnitude difference in potency means that butyrate cannot substitute for β-hydroxybutyrate in studies of ketone body-mediated gene regulation, and sodium (3R)-3-hydroxybutanoate rather than sodium butyrate must be used to interrogate HDAC inhibition within the physiological concentration range of ketosis (0.5-6 mM).

HDAC Inhibition
Cross-study
Butyrate inhibits HDACs at ≥100-fold lower concentrations than β-hydroxybutyrate; 4 mM D-βHB shows no significant class I/II HDAC inhibition vs butyrate at 1 mM.
Sodium butyrate cannot substitute for R-BHB in physiological ketosis-range HDAC studies; risk of pharmacological, not physiological, modulation.
Nuclear extract and recombinant HDAC assays
Epigenetics HDAC inhibition Gene regulation

Sodium Load: Enantiopure vs. Racemic BHB Salts

All sodium-based BHB salts impose a sodium load that must be considered in both research and therapeutic settings. Racemic sodium BHB salts used to achieve therapeutic ketosis (target blood D-βHB >1 mM) require doses of 12-24 g βHB, delivering approximately 2-4 g of sodium per dose, which approaches or exceeds the American Heart Association recommended daily limit of 2.3 g sodium [1]. In a swine model of cardiac arrest, infusion of sodium DL-3-β-hydroxybutyrate (theoretical osmolarity 1189 mOsm/L) for 12 hours significantly increased blood sodium concentrations and osmolarity compared to balanced crystalloid controls [2]. A patent addressing this limitation states that 'regular consumption is limited by sodium's recommended dietary allowance and daily upper limit' and proposes partially buffered free acid formulations to reduce cation load [3]. While sodium (3R)-3-hydroxybutanoate does not reduce the per-gram sodium content compared to racemic sodium BHB salt (both deliver ~0.18 g Na per gram of BHB), the enantiopure form provides 2-fold higher bioactive D-βHB yield per gram of total sodium consumed, since racemic salts waste 50% of the cation load on delivering the non-bioactive L-enantiomer [1]. For applications where sodium intake must be minimized, mixed-cation formulations (combining K+, Ca2+, Mg2+ salts) or ketone esters that deliver BHB without any mineral cation may be preferred alternatives.

Sodium Load
Class-level
Pure R-salt delivers ~2× more bioactive D-βHB per gram of sodium consumed vs racemic salt, because racemic wastes 50% sodium on L-enantiomer.
Sodium load context: pure R-enantiomer may reduce cation burden for a given D-βHB target in sodium-sensitive models.
Dose range 12–24 g βHB; AHA sodium limit reference
Sodium burden Electrolyte homeostasis Formulation safety

Storage Stability: Enantiopure vs. Racemic Salt

Sodium (3R)-3-hydroxybutanoate is documented as a hygroscopic solid that requires storage at 2-8°C under argon atmosphere to maintain chemical integrity . This stability profile is comparable to the racemic sodium salt (CAS 150-83-4) which also requires refrigerated storage (2-8°C, argon charged) . In contrast, the free acid form (D-3-hydroxybutyric acid, CAS 625-72-9) is a liquid at room temperature and presents different handling challenges including acidity and potential for self-esterification. The enantiopure sodium salt is commercially available at ≥98.5% purity with specifications for heavy metals (Pb ≤3 ppm, Hg ≤0.1 ppm, Cd ≤1 ppm) and total bacterial count (≤1000 CFU/g), making it suitable for GLP-grade research applications . No comparative stability data under accelerated degradation conditions (e.g., ICH Q1A) were identified for the R-enantiomer vs. the racemate, precluding a quantified claim of superior stability.

Storage Stability
Class-level
Hygroscopic solid; store 2–8°C under argon. Comparable handling requirements to racemic sodium salt. No accelerated stability comparison data identified.
Procurement and handling protocols are transferable; no differentiated stability advantage attributed.
Supplier specification; data to verify
Compound stability Hygroscopicity Laboratory handling

Sodium (3R)-3-hydroxybutanoate Application Scenarios


Enantiomer-Specific Pharmacokinetic Tracing

For studies requiring precise quantification of endogenous D-βHB oxidation kinetics, metabolic flux analysis, or blood-brain barrier transport kinetics, sodium (3R)-3-hydroxybutanoate is the mandatory compound. The evidence from enantiomer-specific pharmacokinetic studies demonstrates that racemic salts introduce a confounding 3.96-fold excess of L-3-HB (Cmax) that distributes differentially into brain, heart, liver, and muscle compared to D-3-HB [1]. Isotopically labeled variants (e.g., 13C2-sodium (3R)-3-hydroxybutanoate) enable direct tracing of ketone body oxidation in brain and heart without the analytical interference of the L-enantiomer, which would be co-labeled in racemic preparations [2].

Neuroprotection & Epilepsy Research

In status epilepticus models where sustained D-βHB exposure is needed to suppress delayed apoptotic neuronal death, sodium (3R)-3-hydroxybutanoate enables continuous delivery of the endogenous neuroprotective ketone body without L-enantiomer accumulation. The 7-day treatment data showing 85% reduction in KA-induced neuronal death (from 6.97% to 1.05% propidium iodide uptake, P < 0.001) at 1 mM concentration [1] support its use in sub-chronic neuroprotection protocols. Unlike ketone monoesters, the salt form does not generate alcohol metabolites that could confound neurological endpoints, and unlike racemic salts, all delivered βHB is the bioactive D-enantiomer that is the established substrate for neuronal monocarboxylate transporters [2].

HDAC Inhibition in Physiological Ketosis

When investigating β-hydroxybutyrate-mediated histone deacetylase inhibition as a signaling mechanism—distinct from pharmacological HDAC inhibition—sodium (3R)-3-hydroxybutanoate must be used instead of sodium butyrate. The evidence establishes that β-hydroxybutyrate inhibits class I/IIa HDACs with IC50 values of 2-5 mM, whereas butyrate is >100-fold more potent [1]. Using butyrate as a β-hydroxybutyrate surrogate would produce pharmacological HDAC inhibition that does not replicate the concentration-dependent epigenetic effects achievable within the physiological ketosis range (0.5-6 mM). The pure R-enantiomer further eliminates the confounding presence of L-βHB, which does not inhibit HDACs at 4 mM in validated enzyme assays [2].

Cardiac Arrest & Cerebral Ischemia Models

For intravenous infusion protocols in large-animal models of cardiac arrest, sodium (3R)-3-hydroxybutanoate provides a defined, single-enantiomer ketone body source with established safety in parenteral administration. Evidence from a swine cardiac arrest model demonstrated that sodium DL-3-β-hydroxybutyrate infusion for 12 hours significantly reduced plasma biomarkers of cerebral injury (GFAP, NSE, NFL) and increased stereoelectroencephalograph amplitude compared to crystalloid controls [1]. The use of enantiopure sodium (3R)-3-hydroxybutanoate in such protocols would avoid the hyperosmolar load contributed by the non-metabolizable L-enantiomer while maintaining the neuroprotective efficacy attributable to D-βHB. The known osmolarity concern (1189 mOsm/L for the racemic infusion) could potentially be mitigated by using the pure R-enantiomer, which is fully cleared via physiological oxidative pathways [1].

Application
Selection Property
Validation Focus
Enantiomer-specific PK tracing
Enantiopure D-βHB; excludes L-isomer interference
D-βHB oxidation kinetics & brain uptake endpoint review
Neuroprotection assay models
Sustained D-βHB delivery without alcohol metabolites
Delayed neuronal death endpoint monitoring
Ketone-mediated epigenetic studies
D-βHB at physiological ketosis range (0.5–6 mM)
Class I/IIa HDAC inhibition endpoint (not butyrate potency)
Cerebral ischemia/reperfusion models
Single-enantiomer D-βHB source; defined osmolarity
Plasma biomarker (GFAP, NSE) and EEG endpoint context

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